An In-depth Technical Guide to the Ionizable Lipid Dog-IM4 for mRNA Delivery
An In-depth Technical Guide to the Ionizable Lipid Dog-IM4 for mRNA Delivery
Authored by: Gemini AI
Abstract
Dog-IM4 is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Comprising a unique imidazole head group, a dioleoyl lipid tail, and a flexible polyoxyethylene spacer, Dog-IM4 offers enhanced thermostability to LNP formulations, a critical attribute for the storage and distribution of mRNA-based therapeutics and vaccines.[1][2] This technical guide provides a comprehensive overview of the Dog-IM4 lipid, including its chemical structure, physicochemical properties, and detailed protocols for its use in the formulation and characterization of mRNA-loaded LNPs. The intended audience for this document includes researchers, scientists, and drug development professionals actively working in the field of nucleic acid delivery.
Introduction to Dog-IM4 Lipid
The advent of mRNA vaccines has highlighted the critical role of delivery systems, with lipid nanoparticles being the current gold standard.[1][2] Ionizable lipids are a key component of these LNPs, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells. Dog-IM4 is an advanced ionizable lipid designed to improve upon the stability of existing LNP formulations, thereby potentially reducing the reliance on ultra-cold chain logistics.
The structure of Dog-IM4 consists of three key moieties: an ionizable imidazole head group, a dioleoyl lipid tail containing stable ether linkages, and a short, flexible polyoxyethylene spacer connecting the head and tail. This unique chemical architecture is believed to contribute to its favorable properties, particularly the enhanced stability of the resulting LNPs.
Physicochemical Properties of Dog-IM4
The physicochemical properties of Dog-IM4 and the LNPs formulated with it are critical to their function as an effective mRNA delivery vehicle. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Chemical Structure | ||
| Formal Name | N-[(25Z)-14-[(9Z)-9-octadecen-1-yloxy]-3,6,9,12,16-pentaoxatetratriacont-25-en-1-yl]-1H-imidazole-5-carboxamide | |
| Molecular Formula | C₅₁H₉₅N₃O₇ | |
| Formula Weight | 862.3 g/mol | |
| Apparent pKa | 5.6 | |
| LNP Characteristics | ||
| Molar Ratio (in LNPs) | 50:10:38.5:1.5 (Dog-IM4:DSPC:Cholesterol:PEG-Lipid) | |
| Particle Size (z-Average) | ~80-100 nm | |
| Polydispersity Index (PDI) | < 0.2 | |
| Encapsulation Efficiency | > 90% |
Experimental Protocols
Synthesis of Dog-IM4 Lipid
The detailed synthesis of Dog-IM4 is described by Ripoll et al. in the supplementary information of their 2022 publication in Biomaterials. While the step-by-step protocol is beyond the scope of this guide, the general strategy involves the assembly of three key building blocks: the dioleoyl lipid tail, the polyoxyethylene spacer, and the imidazole head group.
Formulation of Dog-IM4 Lipid Nanoparticles (LNPs)
The following protocol describes the formulation of Dog-IM4 LNPs using microfluidic mixing, a reproducible method for generating uniform nanoparticles.
Materials:
-
Dog-IM4 lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Ethanol (100%, molecular biology grade)
-
mRNA in 50 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve Dog-IM4, DSPC, cholesterol, and the PEGylated lipid in 100% ethanol to achieve a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol solution should be approximately 20 mg/mL.
-
-
Prepare the mRNA-Aqueous Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to a final concentration of approximately 0.265 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Inject the two solutions into the microfluidic mixer at a flow rate ratio of 1:3 (ethanol:aqueous).
-
The combined final flow rate is typically set to 4 mL/min.
-
-
Purification:
-
The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and non-encapsulated components.
-
Characterization of Dog-IM4 LNPs
The apparent pKa of the LNPs is a critical parameter that influences mRNA encapsulation and endosomal escape. It can be determined using a 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) fluorescence assay.
Materials:
-
Dog-IM4 LNPs
-
TNS solution
-
A series of buffers with pH values ranging from 3 to 10
-
96-well black fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Dilute the Dog-IM4 LNP sample in each of the different pH buffers.
-
Add the TNS probe solution to each well. TNS fluoresces when it interacts with the positively charged (protonated) surface of the LNPs.
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm.
-
Plot the fluorescence intensity against the pH.
-
The pKa is the pH at which 50% of the maximum fluorescence is observed.
The RiboGreen assay is a sensitive method to quantify the amount of mRNA encapsulated within the LNPs.
Materials:
-
Dog-IM4 LNPs
-
RiboGreen® reagent
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% in TE buffer)
-
96-well black fluorescence plate
-
Fluorescence plate reader
Procedure:
-
Prepare Samples:
-
Total mRNA: Dilute the LNP sample in TE buffer containing 2% Triton X-100 to lyse the nanoparticles and expose all the mRNA.
-
Free mRNA: Dilute the LNP sample in TE buffer without Triton X-100.
-
-
Add RiboGreen® Reagent: Add the RiboGreen® reagent to all wells. The reagent fluoresces upon binding to nucleic acids.
-
Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total mRNA fluorescence - Free mRNA fluorescence) / Total mRNA fluorescence] x 100
-
Stability and Performance Data
A key advantage of Dog-IM4 is the enhanced stability it confers to mRNA-LNP formulations.
| Storage Condition | Time | Dog-IM4 LNP In Vivo Protein Expression (% of Initial) | L319 LNP In Vivo Protein Expression (% of Initial) | MC3 LNP In Vivo Protein Expression (% of Initial) | Reference |
| 4°C in PBS | 25 weeks | >80% | <20% | <20% |
Experimental and Logical Workflows
The following diagrams illustrate the key workflows associated with the use of Dog-IM4 lipid.
